REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]([CH3:8])[C:6](=[O:9])[N:5]([CH3:10])[C:4](=[O:11])[CH:3]=1.[N+:12]([O-])([OH:14])=[O:13]>>[Cl:1][C:2]1[N:7]([CH3:8])[C:6](=[O:9])[N:5]([CH3:10])[C:4](=[O:11])[C:3]=1[N+:12]([O-:14])=[O:13]
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Name
|
surfuric acid
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(N(C(N1C)=O)C)=O
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Name
|
|
Quantity
|
8.5 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as described in Synthesis Example 1
|
Type
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ADDITION
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Details
|
To the solution was gradually added at 0° to 5° C
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Type
|
ADDITION
|
Details
|
The reaction solution was poured onto ice
|
Type
|
EXTRACTION
|
Details
|
extracted twice with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the crystals thus-obtained
|
Type
|
CUSTOM
|
Details
|
were recrystallized from a solvent mixture of ethyl acetate and hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(N(C(N1C)=O)C)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |